ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized oxazoles . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The oxazole ring can be subjected to oxidation or reduction under specific conditions, altering the electronic properties of the compound.
Cycloaddition Reactions: The compound can engage in cycloaddition reactions with suitable partners, forming more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl groups can yield a variety of substituted oxazoles, while oxidation or reduction can lead to changes in the oxidation state of the oxazole ring.
Scientific Research Applications
Ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate has several scientific research applications, including:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives have potential therapeutic applications, particularly as antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The oxazole ring can also interact with biological receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-(hydroxyimino)acetate: A precursor used in the synthesis of oxazole derivatives.
4,5-Dichloro-1,2-oxazole-3-carboxylate: A structurally related compound with different substituents on the oxazole ring.
Ethyl 4,5-dimethyl-1,2-oxazole-3-carboxylate: A similar compound with methyl groups instead of chloromethyl groups.
Properties
IUPAC Name |
ethyl 4,5-bis(chloromethyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO3/c1-2-13-8(12)7-5(3-9)6(4-10)14-11-7/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXRECIBMBMIBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1CCl)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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